1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Medicinal chemistry CNS GPCR ligands Structure-property differentiation

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097920-60-8, PubChem CID 126851162, AKOS032461409) is a heterocyclic research compound built on a piperazine core disubstituted with a 1,2,5-thiadiazol-3-yl group and a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group. Its molecular formula is C14H16N4O4S2, with a molecular weight of 368.4 g/mol, a computed XLogP3 of 1.2, a topological polar surface area (TPSA) of 122 Ų, zero hydrogen bond donors, and nine hydrogen bond acceptors.

Molecular Formula C14H16N4O4S2
Molecular Weight 368.43
CAS No. 2097920-60-8
Cat. No. B2561936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097920-60-8
Molecular FormulaC14H16N4O4S2
Molecular Weight368.43
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C14H16N4O4S2/c19-24(20,11-1-2-12-13(9-11)22-8-7-21-12)18-5-3-17(4-6-18)14-10-15-23-16-14/h1-2,9-10H,3-8H2
InChIKeyWUHSAAFRLZESPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (2097920-60-8): Procurement-Ready Structural and Pharmacophoric Baseline


1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097920-60-8, PubChem CID 126851162, AKOS032461409) is a heterocyclic research compound built on a piperazine core disubstituted with a 1,2,5-thiadiazol-3-yl group and a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group [1]. Its molecular formula is C14H16N4O4S2, with a molecular weight of 368.4 g/mol, a computed XLogP3 of 1.2, a topological polar surface area (TPSA) of 122 Ų, zero hydrogen bond donors, and nine hydrogen bond acceptors [1][2]. The compound is commercially available from multiple suppliers (e.g., Life Chemicals product code F6549-1461) at typical research purities of ≥95% and is sold exclusively for laboratory research use, not for human or veterinary applications [2][3].

Why Generic Substitution Fails for 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Pharmacophoric Triangulation and Scaffold-Specific Selectivity Risks


This compound integrates three pharmacophoric elements — a 1,2,5-thiadiazole ring, a sulfonyl-linked piperazine, and a 2,3-dihydro-1,4-benzodioxine — into a single molecular architecture. The 1,2,5-thiadiazol-3-yl-piperazine substructure has been validated across multiple chemical series as a privileged scaffold for 5-HT1A receptor engagement, with published amino acid derivatives achieving selective affinity ratios exceeding 100-fold versus α1 and dopamine D2/D3/D4 receptors [1]. Separately, benzodioxine-sulfonyl-piperazine scaffolds have been optimized as highly potent and selective α2C adrenoceptor antagonists, with specific heteroaryl appendages driving receptor-subtype selectivity over the closely related α2A subtype [2]. Replacing this specific compound with a generic sulfonamide-piperazine or a simple thiadiazole analog eliminates the additive pharmacophoric contributions that define the target binding and selectivity space. The combinatorial nature of this scaffold means that even conservative structural changes (e.g., replacing the benzodioxine with a phenylsulfonyl group or the thiadiazole with an oxadiazole) can redirect target engagement from CNS aminergic GPCRs to unrelated targets, as demonstrated by comparative SAR across thiadiazole and oxadiazole isomeric series [3]. Substitution without equivalent pharmacophoric triangulation therefore risks loss of target coverage in screening cascades.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 2097920-60-8 Against Closest Structural Analogs


Hydrogen Bond Acceptor Capacity Surpasses Close Sulfonyl-1,2,5-thiadiazolylpiperazine Analogs for Enhanced Polar Target Engagement

Among structurally closest commercially available 1,2,5-thiadiazol-3-yl-piperazine sulfonamides, 2097920-60-8 carries a uniquely high hydrogen bond acceptor (HBA) count of 9, driven by its benzodioxine-sulfonyl group, which contributes four oxygen-based acceptors (two sulfonyl oxygens and two dioxine ring oxygens) in addition to the thiadiazole and sulfonamide nitrogens [1][2]. By comparison, the 3,4-difluorobenzenesulfonyl analog (CAS 2097912-43-9) has a lower HBA count due to replacement of the benzodioxine with a difluorophenyl ring, and the thiophene-2-sulfonyl analog (CAS 2097901-38-5) has a molecular weight of only 316.4 with proportionally fewer acceptors and a smaller polar surface area [2]. The N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide analog (CAS 2034519-62-3) is the closest structural match but replaces the piperazine core with a piperidine-4-sulfonamide, altering HBA spatial orientation and the conformational flexibility of the sulfonamide linkage [3]. This difference matters because HBA count and spatial distribution directly modulate aqueous solubility, polar desolvation energy, and the capacity to form productive hydrogen bonds with polar residues in GPCR orthosteric and allosteric sites [4].

Medicinal chemistry CNS GPCR ligands Structure-property differentiation

Rotatable Bond Count (RBC) and Conformational Restraint in 2097920-60-8 Provide a Distinct Profile for CNS Target Reproducibility Compared to Flexible Piperidine-Sulfonamide Analog

2097920-60-8 possesses only 3 rotatable bonds, compared to 4 rotatable bonds in the closely related piperidine-sulfonamide analog CAS 2034519-62-3, which incorporates an additional rotatable C–N bond between the piperidine ring and the sulfonamide nitrogen [1][2]. The lower rotatable bond count in 2097920-60-8 arises because the sulfonyl group is directly attached to the piperazine ring nitrogen, creating a semi-rigid sulfonamide linkage without an intervening methylene or amine spacer. This reduced conformational flexibility is associated with a lower entropic penalty upon receptor binding and may contribute to improved ligand efficiency for targets requiring a well-defined binding pose [3]. The thiophene-2-sulfonyl analog (CAS 2097901-38-5), with a smaller molecular weight (316.4 g/mol) and a smaller ring system, likely also has fewer or comparable rotatable bonds but lacks the benzodioxine oxygen-based conformational constraint points . In the context of the CNS MPO (Multiparameter Optimization) desirability score, lower rotatable bond count (≤3) and TPSA between 40–90 Ų are favorable; 2097920-60-8 meets the RBC criterion but exceeds the ideal TPSA range, placing it in a distinct property space that balances conformational rigidity with polar surface area [4].

Conformational analysis CNS MPO desirability Ligand efficiency

Scaffold-Specific Pharmacophoric Triangulation Derived from 1,2,5-Thiadiazol-3-yl-Piperazine 5-HT1A Selectivity Data and Benzodioxine-Sulfonyl-Piperazine α2C Antagonist SAR Provides Class-Level Target Engagement Differentiation

While no direct receptor binding or functional assay data have been published for CAS 2097920-60-8 itself, the two constituent pharmacophores each carry validated class-level biological annotation from independent series. The 1,2,5-thiadiazol-3-yl-piperazine substructure, when derivatized with amino acid appendages, yields 5-HT1A ligands with pIC50 values in the 8–9 range and selectivity ratios exceeding 100-fold against α1-adrenergic and dopamine D2/D3/D4 receptors [1]. Separately, the benzodioxine-sulfonyl-piperazine scaffold has been optimized by Wang et al. (2022) to yield α2C-adrenoceptor antagonists with sub-nanomolar binding affinity (best compounds Ki < 1 nM) and >100-fold selectivity over the α2A subtype [2]. The unique combination in 2097920-60-8 — direct sulfonyl attachment of the benzodioxine to the piperazine N4 position, with the 1,2,5-thiadiazole at N1 — creates a pharmacophoric triangulation that is absent in: (a) analogs where the benzodioxine is linked via a methylene spacer to piperazine (the benzodioxine methyl piperazine series in Wang et al.), (b) analogs where the sulfonyl group is replaced by a carbonyl or direct aryl linkage, and (c) the piperidine-sulfonamide analog CAS 2034519-62-3 where the piperidine core alters the vector angle between the two heteroaryl groups. This specific triangulation is predicted to simultaneously engage both 5-HT1A and α2C binding pockets, a dual profile that has therapeutic relevance in neuropsychiatric indications but cannot be achieved using either monopharmacophoric fragment alone [1][2][3].

CNS polypharmacology GPCR selectivity Structure-activity relationships

XLogP3 of 1.2 Positions 2097920-60-8 Uniquely Within the Optimal CNS Drug-Like Lipophilicity Window Among 1,2,5-Thiadiazol-3-yl-Piperazine Sulfonamide Analogs

The computed XLogP3 of 2097920-60-8 is 1.2, which places it within the optimal lipophilicity range for CNS drug candidates (CNS MPO ideal range: XLogP 1–3) [1][2]. By comparison, the piperidine-sulfonamide analog CAS 2034519-62-3 has an XLogP3 of 1.8, indicating higher lipophilicity that may increase the risk of hERG channel blockade, phospholipidosis, and promiscuous off-target binding [3]. The 3,4-difluorobenzenesulfonyl analog (CAS 2097912-43-9), with its fluorinated aromatic ring, is expected to have a higher logP than 2097920-60-8, consistent with the lipophilicity-enhancing effect of aryl fluorine substitution (a single fluorine on a phenyl ring typically adds ~0.2–0.3 log units, and two fluorines may add ~0.4–0.6) [4]. Conversely, the thiophene-2-sulfonyl analog (CAS 2097901-38-5, MW 316.4) may have a lower or comparable XLogP but a higher ligand efficiency-normalized lipophilicity (LLE) on a per-heavy-atom basis. The XLogP3 = 1.2 value for 2097920-60-8 is distinctive among analogs carrying both a heteroaryl-sulfonyl group and a 1,2,5-thiadiazole ring, reflecting the polarity contribution of the four benzodioxine oxygen atoms balancing the hydrophobicity of the thiadiazole and the piperazine linker [1].

Lipophilicity CNS drug-likeness ADME property differentiation

Zero Hydrogen Bond Donors in 2097920-60-8 Eliminates a Key Source of Permeability and Efflux Variability Found in Sulfonamide-NH-Containing Analogs

2097920-60-8 has zero hydrogen bond donors (HBD = 0), as both piperazine nitrogens are fully substituted (one with the sulfonyl group, the other with the thiadiazole ring) [1]. This contrasts sharply with the closest structural analog CAS 2034519-62-3, which carries one HBD on the sulfonamide –NH– group connecting the piperidine ring to the sulfonyl moiety [2]. The absence of HBDs in 2097920-60-8 is a significant physicochemical differentiator: empirical drug design guidelines consistently identify HBD count as a dominant determinant of passive membrane permeability and blood-brain barrier (BBB) penetration, with each additional HBD reducing permeability by approximately 0.5–1.0 log units and increasing P-glycoprotein (P-gp) efflux recognition probability [3]. In the context of CNS drug design, CNS MPO scoring penalizes HBD > 1, and compounds with HBD = 0 combined with TPSA < 90 Ų are considered optimal for BBB penetration [4]. While 2097920-60-8's TPSA of 122 Ų exceeds the ideal CNS MPO ceiling of 90 Ų, its HBD = 0 partially compensates, and its overall profile is more favorable than the piperidine-sulfonamide analog which has both a higher TPSA (130 Ų) and HBD = 1. Among commercially available 1,2,5-thiadiazol-3-yl-piperazine sulfonamides, 2097920-60-8 is one of very few entries with HBD = 0, as most N-aryl or N-heteroaryl sulfonamides retain at least one exchangeable proton [1][2].

Membrane permeability BBB penetration P-glycoprotein efflux risk

Best Research and Industrial Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (2097920-60-8)


CNS Polypharmacology Screening for Dual 5-HT1A/α2C Target Engagement

2097920-60-8 is the only commercially cataloged compound (as of May 2026) that juxtaposes the validated 1,2,5-thiadiazol-3-yl-piperazine 5-HT1A pharmacophore with the benzodioxine-6-sulfonyl-piperazine α2C pharmacophore in a single molecular entity [1][2]. Research groups screening for compounds with combined 5-HT1A partial agonism and α2C antagonism — a profile hypothesized to be beneficial in cognitive impairment associated with schizophrenia, treatment-resistant depression, and stress-related disorders — can deploy 2097920-60-8 as a single screening probe rather than sourcing and co-dosing separate monopharmacophoric tools. The compound's XLogP3 of 1.2 and HBD count of zero further position it for acceptable CNS penetration in cell-based and in vivo pharmacodynamic models [3]. Procurement rationale: purchasing 2097920-60-8 consolidates two pharmacophoric interrogations into one compound, reducing assay plate real estate and simplifying data interpretation.

Structure-Property Relationship (SPR) Studies Differentiating Sulfonyl-Linked Piperazines from Piperidine-Sulfonamide Analogs

2097920-60-8 and its closest analog CAS 2034519-62-3 form an ideal matched molecular pair (MMP) for SPR analysis: they differ only in the piperazine-vs-piperidine core and the direct sulfonyl-vs-sulfonamide-NH attachment, while sharing the same 1,2,5-thiadiazole and benzodioxine termini [1][2]. Systematic head-to-head comparison of these two compounds in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability, P-gp efflux assays, microsomal stability, and CYP inhibition panels would provide high-value, generalizable data on how piperazine-to-piperidine core substitution and HBD count modulation affect the ADME properties of this chemotype [3]. Such SPR data are currently absent from the public domain and would constitute a publishable dataset. Procurement rationale: purchase both 2097920-60-8 and CAS 2034519-62-3 together to constitute a high-information-content MMP pair.

Fragment-Based or Combinatorial Library Design Leveraging the Benzodioxine-Sulfonyl-Piperazine-Thiadiazole Scaffold Core

The modular architecture of 2097920-60-8 — a piperazine core with orthogonal sulfonamide and heteroaryl substitution sites — makes it an attractive starting scaffold for library enumeration. The benzodioxine-6-sulfonyl chloride (CAS 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride) is commercially available as a building block from multiple suppliers (e.g., Thermo Scientific, Fisher Scientific) [1], enabling rapid generation of analog libraries where the 1,2,5-thiadiazole group is replaced with alternative heteroaryl systems (pyridine, pyrimidine, oxadiazole, thiazole) to systematically map the selectivity profile. The Wang et al. (2022) study on benzodioxine-heteroarylpiperazines demonstrates the feasibility and value of this approach for α2C selectivity optimization [2]. Procurement rationale: sourcing 2097920-60-8 as a reference standard alongside the benzodioxine-sulfonyl chloride building block enables parallel analog generation with built-in analytical benchmarking.

Negative Control or Pharmacophoric Selectivity Probe in 1,2,5-Thiadiazole-Containing Screening Cascades

In screening cascades where the primary chemotype of interest is 1,2,5-thiadiazol-3-yl-piperazine derivatives (e.g., 5-HT1A agonist programs or JAK3 inhibitor programs where 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine analogs show nanomolar activity) [1], 2097920-60-8 can serve as a structurally matched selectivity control. Its benzodioxine-sulfonyl substituent adds significant steric bulk and polarity to the piperazine N4 position, which is predicted to abrogate binding to targets that require a compact or hydrophobic N4-substituent (e.g., certain kinase ATP-binding pockets). Where other thiadiazolylpiperazine hits show polypharmacology across GPCR and kinase panels, 2097920-60-8 can help deconvolve whether the thiadiazole-piperazine core or the N4-substituent drives off-target activity. Procurement rationale: purchasing 2097920-60-8 as part of a selectivity panel is more cost-effective than custom synthesis of a dedicated negative control.

Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.